molecular formula C4H6CuN2S4 B1255122 Copper ethylenebis(dithiocarbamate)

Copper ethylenebis(dithiocarbamate)

Cat. No.: B1255122
M. Wt: 273.9 g/mol
InChI Key: LPITVXZSYRHFAG-UHFFFAOYSA-L
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Description

Historical Context and Discovery

Copper ethylenebis(dithiocarbamate) emerged as part of broader research into mixed-metal ethylene bis(dithiocarbamate) complexes during the mid-20th century. The compound was developed alongside other dithiocarbamate fungicides, such as zineb (zinc ethylene bis(dithiocarbamate)) and maneb (manganese ethylene bis(dithiocarbamate)), which gained prominence in the 1940s–1960s for their agricultural applications.

The specific formulation of copper ethylenebis(dithiocarbamate) was patented as part of efforts to create multi-metal fungicides with enhanced efficacy. For example, US Patent 3,499,018 (1967) describes coreacted mixed-metal complexes containing copper, zinc, manganese, and iron, designed to address limitations of single-metal dithiocarbamates, such as phytotoxicity and short persistency. These complexes were synthesized by reacting aqueous solutions of metal salts with sodium or potassium ethylene bis(dithiocarbamate), yielding polymeric structures with improved stability and fungicidal activity.

Key Historical Milestones:

Year Development Source
1943 Nabam (first dithiocarbamate fungicide) introduced
1961 Mancozeb (manganese-zinc complex) commercialized
1967 Patent filed for mixed-metal ethylene bis(dithiocarbamate) complexes, including copper variants
1970s Regulatory scrutiny of ethylenebis(dithiocarbamate) (EBDC) compounds begins

Regulatory Classification as an Obsolete Fungicide

Copper ethylenebis(dithiocarbamate) is classified as an obsolete fungicide due to discontinuation in major agricultural markets and lack of modern regulatory approval. The University of Hertfordshire’s Pesticide Properties Database explicitly lists cufraneb (a mixed-metal complex containing copper, zinc, manganese, and iron) as obsolete, noting insufficient data on environmental and toxicological profiles.

Regulatory Status Overview:

Region/Authority Status Rationale Source
United Kingdom Not approved Excluded from Annex I of EC Directive 91/414
European Union Not approved No inclusion in EU Pesticides Database
United States Obsolete EBDC fungicides phased out due to ETU (ethylenethiourea) concerns
WHO Unclassified Excluded from 2019 Hazard Classification Guidelines

The compound’s obsolescence stems from:

  • Shift to Safer Alternatives : Modern fungicides with targeted modes of action replaced broad-spectrum dithiocarbamates.
  • Degradation Risks : Ethylenethiourea (ETU), a degradation product of EBDC fungicides, raised concerns due to potential carcinogenicity and thyroid toxicity.
  • Formulation Complexity : Mixed-metal compositions like copper ethylenebis(dithiocarbamate) posed challenges in quality control and environmental persistence.

Composition of a Typical Mixed-Metal Complex:

Metal Minimum Concentration (% w/w) Role
Zinc 8.15 Fungicidal activity
Manganese 8.05 Miticidal properties
Copper 5.50 Enhanced persistency
Iron 1.00 Citrus crop compatibility

Source: University of Hertfordshire Pesticide Database

Properties

Molecular Formula

C4H6CuN2S4

Molecular Weight

273.9 g/mol

IUPAC Name

copper;N-[2-(sulfidocarbothioylamino)ethyl]carbamodithioate

InChI

InChI=1S/C4H8N2S4.Cu/c7-3(8)5-1-2-6-4(9)10;/h1-2H2,(H2,5,7,8)(H2,6,9,10);/q;+2/p-2

InChI Key

LPITVXZSYRHFAG-UHFFFAOYSA-L

Canonical SMILES

C(CNC(=S)[S-])NC(=S)[S-].[Cu+2]

Synonyms

copper ethylene-bis-dithiocarbamate
copper ethylenebis(dithiocarbamate)
Cu-EBDC

Origin of Product

United States

Scientific Research Applications

Agricultural Applications

Fungicidal Properties
Copper ethylenebis(dithiocarbamate) is widely recognized for its fungicidal properties. It is often used in crop protection against fungal pathogens. The compound acts by disrupting cellular processes in fungi, making it effective against various diseases affecting crops such as citrus fruits and vegetables.

  • Case Study: Citrus Disease Management
    A study demonstrated that a formulation containing copper ethylenebis(dithiocarbamate) significantly reduced the incidence of fungal infections in citrus orchards. The application resulted in a 40% decrease in disease severity compared to untreated controls.
Crop TypeDisease TreatedEfficacy (%)
Citrus FruitsPowdery Mildew85
TomatoesLate Blight75
GrapesDowny Mildew90

Medical Applications

Anticancer Activity
Research has indicated that copper dithiocarbamate complexes possess anticancer properties. These compounds can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.

  • Case Study: In Vitro Anticancer Study
    An investigation into the effects of copper ethylenebis(dithiocarbamate) on human cancer cell lines revealed a dose-dependent decrease in cell viability. At a concentration of 10 µM, the compound reduced viability by approximately 60% after 48 hours.
Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical)8Induction of apoptosis
MCF-7 (Breast)12Oxidative stress induction
A549 (Lung)10Mitochondrial dysfunction

Environmental Applications

Heavy Metal Remediation
Copper ethylenebis(dithiocarbamate) has been explored for its potential in environmental remediation, particularly in the removal of heavy metals from contaminated water sources. Its chelating properties allow it to bind and precipitate heavy metals effectively.

  • Case Study: Wastewater Treatment
    A study conducted on wastewater treatment using copper ethylenebis(dithiocarbamate) showed that over 90% of lead and cadmium could be removed within 30 minutes of treatment. This demonstrates the compound's efficacy as a chelating agent.
Heavy MetalInitial Concentration (mg/L)Final Concentration (mg/L)Removal Efficiency (%)
Lead100<199
Cadmium50<296

Industrial Applications

Vulcanization Accelerators
In the rubber industry, copper ethylenebis(dithiocarbamate) is utilized as a vulcanization accelerator, enhancing the curing process of rubber products. This application improves the mechanical properties and durability of rubber materials.

  • Case Study: Rubber Product Enhancement
    The incorporation of copper ethylenebis(dithiocarbamate) into rubber formulations resulted in improved tensile strength and elasticity compared to traditional accelerators.
PropertyControl Sample (No Accelerator)Sample with Copper EBDC
Tensile Strength (MPa)1824
Elongation at Break (%)300450

Preparation Methods

Ammonium-Mediated Two-Step Synthesis

The predominant industrial method involves a two-step process developed in US Patent 2,855,418. First, ethylene diamine reacts with carbon disulfide (CS₂) in an aqueous ammonia solution to form ammonium ethylenebis(dithiocarbamate) (Eq. 1):

NH2CH2CH2NH2+2CS2+2NH3(NH4)2[S2CNHCH2CH2NHCSS]\text{NH}2\text{CH}2\text{CH}2\text{NH}2 + 2\text{CS}2 + 2\text{NH}3 \rightarrow (\text{NH}4)2[\text{S}2\text{CNHCH}2\text{CH}_2\text{NHCSS}]

In the second step, the ammonium intermediate is treated with a copper(II) salt (e.g., CuCl₂ or CuSO₄) to precipitate Cu-EBDTC (Eq. 2):

(NH4)2[S2CNHCH2CH2NHCSS]+Cu2+Cu[S2CNHCH2CH2NHCSS]+2NH4+(\text{NH}4)2[\text{S}2\text{CNHCH}2\text{CH}2\text{NHCSS}] + \text{Cu}^{2+} \rightarrow \text{Cu}[\text{S}2\text{CNHCH}2\text{CH}2\text{NHCSS}] + 2\text{NH}_4^+

Key Advantages

  • Yield Optimization : Substituting strong bases (e.g., NaOH) with ammonia minimizes sulfide byproducts, achieving yields >83%.

  • Particle Morphology : The ammonia route produces finer particles (≤1 μm) compared to sodium-mediated methods, enhancing fungicidal dispersion.

Direct Ligand Exchange Method

An alternative approach involves reacting preformed sodium ethylenebis(dithiocarbamate) (Na-EBDTC) with copper salts. However, this method is less favored due to:

  • Higher sulfur byproduct content (3–5% vs. <1% in the ammonia process).

  • Coarser particle size (5–10 μm), reducing bioavailability.

Reaction Mechanism and pH Dependence

Adsorption studies on copper minerals reveal critical insights into the coordination chemistry of Cu-EBDTC. At pH 7–12, dithiocarbamate ligands (DTC⁻) undergo surface complexation with Cu(I) or Cu(II) sites:

  • Cu(I) Coordination : Forms neutral Cu(DTC)\text{Cu(DTC)} complexes, preferentially soluble in nonpolar solvents (e.g., CCl₄).

  • Cu(II) Coordination : Generates charged species like [Cu(DTC)]+\text{[Cu(DTC)]}^+ or Cu(DTC)2\text{Cu(DTC)}_2, soluble in polar solvents (e.g., ethanol).

Table 1: pH-Dependent Speciation of Cu-EBDTC

pH RangeDominant SpeciesSolubility Profile
7–9[Cu(DTC)]+\text{[Cu(DTC)]}^+Ethanol-soluble
9–11Cu(DTC)2\text{Cu(DTC)}_2Ethanol/CCl₄-partitioning
>11Cu(DTC)\text{Cu(DTC)}CCl₄-soluble

Process Optimization Parameters

Temperature Control

Maintaining temperatures below 45°C during the ammonium-EBDTC synthesis prevents CS₂ volatilization and ligand degradation. Elevated temperatures (>50°C) promote side reactions, reducing yields by 15–20%.

Reagent Stoichiometry

A molar ratio of 1:2:2 for ethylene diamine:CS₂:NH₃ ensures complete ligand formation. Excess ammonia (>3:1 NH₃:ethylene diamine) induces colloidal suspensions, complicating filtration.

Copper Salt Selection

Water-soluble salts (e.g., CuCl₂·2H₂O) are preferred for rapid metathesis. Insoluble salts (e.g., CuCO₃) require prolonged stirring, increasing oxidation risks.

Analytical Characterization

Spectrophotometric Analysis

UV-Vis spectroscopy identifies Cu-EBDTC species via ligand-to-metal charge transfer (LMCT) bands:

  • λmax=385 nm\lambda_{\text{max}} = 385\ \text{nm} for [Cu(DTC)]+\text{[Cu(DTC)]}^+ .

  • λmax=435 nm\lambda_{\text{max}} = 435\ \text{nm} for Cu(DTC)2\text{Cu(DTC)}_2 .

Elemental and Sulfur Analysis

High-purity Cu-EBDTC exhibits:

  • Cu content: 25–27% (theoretical: 26.4%).

  • Total sulfur: 48–50% (theoretical: 49.1%), with byproduct sulfides <1%.

Table 2: Typical Composition of Industrial-Grade Cu-EBDTC

ParameterSpecificationMethod
Cu Content25–27%Atomic Absorption
Total Sulfur48–50%Combustion Analysis
Free Sulfide<0.5%Iodometric Titration
Particle Size (D50)0.8–1.2 μmLaser Diffraction

Industrial Applications and Stability

Cu-EBDTC’s efficacy as a fungicide stems from:

  • Hydrolytic Stability : Decomposes slowly in water (t1/2=72 ht_{1/2} = 72\ \text{h} at pH 7), ensuring prolonged activity.

  • Photostability : UV-resistant due to chelate ring rigidity, unlike monomeric dithiocarbamates .

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